REACTION_CXSMILES
|
[Co:1].[C:2]([OH:13])(=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9].C([O-])=O.[Na+].[N+]([O-])([O-])=O.[NH4+]>O>[C:2]([O-:13])(=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([CH3:9])([CH3:10])[CH3:11].[Co+2:1].[C:2]([O-:13])(=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([CH3:9])([CH3:10])[CH3:11] |f:2.3,4.5,7.8.9|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[Co]
|
Name
|
|
Quantity
|
316.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Name
|
mineral spirits
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a catalyst solution prepared
|
Type
|
CUSTOM
|
Details
|
was sparged with air at the rate of 30 liters per hour
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 135° C. under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove water from it
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
diluted with mineral spirits
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)[O-].[Co+2].C(CCCCCC(C)(C)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |